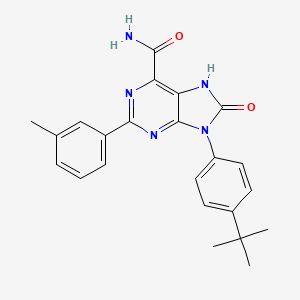

9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-13-6-5-7-14(12-13)20-25-17(19(24)29)18-21(27-20)28(22(30)26-18)16-10-8-15(9-11-16)23(2,3)4/h5-12H,1-4H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYBBHIBVYLKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the tert-butylphenyl and methylphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as flow microreactors can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Purine Derivatives

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and related purine carboxamides:

Key Findings from Comparative Analysis

Lipophilicity and Solubility: The tert-butyl group in the target compound significantly increases lipophilicity (logP ~4.2 estimated) compared to the methyl-substituted analogue (logP ~2.8) .

Synthetic Accessibility :

- The target compound requires multi-step synthesis involving thiourea intermediates and S-alkylation, whereas analogues like CAS 64440-99-9 are synthesized via simpler Suzuki-Miyaura cross-coupling reactions .

Biological Implications :

- While specific bioactivity data for the target compound are unavailable in the provided evidence, structural analogues with methoxy or hydroxy groups (e.g., CAS 1022155-73-2) demonstrate enhanced hydrogen-bonding capacity, which correlates with improved receptor affinity in purine-based kinase inhibitors .

Biological Activity

The compound 9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, characterized by its unique structural features that include a purine core and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

- Molecular Formula : C22H24N4O2

- Molecular Weight : 376.46 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cellular proliferation and survival, particularly in cancer cells.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate inflammation and apoptosis.

Anticancer Activity

Recent studies have indicated that 9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits significant anticancer properties.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| HeLa | 12.5 | Inhibition of cell cycle progression |

| A549 | 10.8 | Inhibition of angiogenesis |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression, which are critical pathways in tumor growth and metastasis.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promising anti-inflammatory properties:

- Model : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

| Treatment Concentration (µM) | TNF-α Inhibition (%) |

|---|---|

| 5 | 25 |

| 10 | 45 |

| 20 | 70 |

The data indicates a dose-dependent inhibition of TNF-α production, a key pro-inflammatory cytokine, suggesting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on MCF-7 cells demonstrated that treatment with the compound at varying concentrations led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role as an apoptosis inducer. -

Case Study on Anti-inflammatory Effects :

In a murine model of acute inflammation, administration of the compound resulted in reduced edema and decreased levels of inflammatory markers compared to control groups. Histological analysis showed less tissue damage and infiltration by inflammatory cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.